molecular formula C12H25NO2 B8302395 4-(8-Hydroxyoctyl)morpholine

4-(8-Hydroxyoctyl)morpholine

Cat. No.: B8302395
M. Wt: 215.33 g/mol
InChI Key: PTOIVRQTAPWSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(8-Hydroxyoctyl)morpholine is a chemical compound of significant interest in medicinal chemistry and materials science, designed for research applications. It features a morpholine ring, a ubiquitous pharmacophore known for its ability to enhance the solubility and metabolic stability of molecules, thereby improving their drug-like properties . The morpholine ring is a common feature in drugs and bioactive molecules due to its capacity for molecular interactions with various enzyme active sites . This compound is also characterized by an eight-carbon alkyl chain terminated with a hydrophilic hydroxyl group. This structure is analogous to other known morpholin-4-ium-yl alkanols, suggesting potential as a versatile synthetic building block or spacer . The extended hydroxyalkyl chain may facilitate the compound's use in the synthesis of more complex structures, such as fluorescent chemosensors or functionalized ligands, similar to how 8-hydroxyquinoline derivatives are utilized for detecting metal ions like Al³⁺ and Zn²⁺ . In research settings, derivatives incorporating morpholine and hydroxy motifs have demonstrated a range of biological activities, including antimicrobial and antifungal properties, often linked to their metal-chelating abilities . Researchers value this compound for developing new therapeutic agents, studying enzyme inhibition, and creating novel functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

8-morpholin-4-yloctan-1-ol

InChI

InChI=1S/C12H25NO2/c14-10-6-4-2-1-3-5-7-13-8-11-15-12-9-13/h14H,1-12H2

InChI Key

PTOIVRQTAPWSDD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent attached to the morpholine ring critically influences lipophilicity, solubility, and reactivity.

Compound Substituent Key Features Lipophilicity (logP inferred) Applications/Implications References
4-(8-Hydroxyoctyl)morpholine 8-hydroxyoctyl Amphiphilic; hydroxyl enables hydrogen bonding, moderate lipophilicity ~2–3 Surfactants, drug delivery N/A
4-(4-Nitrobenzyl)morpholine 4-nitrobenzyl Electron-withdrawing nitro group; rigid aromatic system Higher (~3–4) Anticancer intermediate
4-Octadecyl-Morpholine Octadecyl (C18) Highly lipophilic; long alkyl chain Very high (>6) Biomarker in GERD studies
4-Hydroxymorphorine Hydroxyl directly on ring Compact, polar structure; low molecular weight Low (~0.5) Synthetic intermediate
4-(2-Chloroethyl)morpholine Chloroethyl Reactive chloro group; facilitates nucleophilic substitution Moderate (~1.5) Agrochemical/pharmaceutical synth
Thiomorpholine derivatives Sulfur atom in ring Increased lipophilicity; sulfur acts as a metabolic soft spot (oxidizable) Higher than morpholine analogs Drug development (e.g., kinase inhibitors)
Key Observations:
  • Lipophilicity Trends : Alkyl chain length dominates logP. The 8-hydroxyoctyl chain in the target compound balances hydrophilicity (via -OH) and lipophilicity (via C8 chain), making it more amphiphilic than nitrobenzyl or octadecyl derivatives .
  • Reactivity : Chloroethyl and nitrobenzyl groups enhance electrophilicity, enabling cross-coupling or substitution reactions , whereas the hydroxyoctyl group may favor hydrogen bonding or esterification.

Preparation Methods

Lewis Acid-Catalyzed Halonium Generation

Recent advances in Lewis acid-catalyzed halonium generation offer an alternative pathway. Indium triflate (In(OTf)₃) paired with N-bromosuccinimide (NBS) facilitates halogenation of amino alcohols, which can cyclize to form morpholine derivatives .

Adaptation for 4-(8-Hydroxyoctyl)morpholine:

  • Halonium Formation : 8-Hydroxyoctanol is treated with NBS and In(OTf)₃ in DCM to generate a bromonium intermediate.

  • Cyclization : The intermediate reacts with morpholine precursors (e.g., ethanolamine derivatives) under basic conditions (DBU) to form the morpholine ring .

Advantages :

  • High regioselectivity due to directed halonium formation.

  • Compatibility with hydroxyl groups, potentially bypassing protection steps .

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Method Yield (Hypothetical) Key Reagents Purification Steps
Nucleophilic Alkylation60–75%NaHCO₃, DMF, TBAFFiltration, recrystallization
Lewis Acid Catalysis50–65%In(OTf)₃, NBS, DBUColumn chromatography
Reductive Amination40–55%Pd/C, H₂Distillation, extraction

Insights :

  • Nucleophilic alkylation offers the highest yield but requires multi-step protection/deprotection.

  • Lewis acid catalysis minimizes side reactions but demands rigorous catalyst removal .

Scalability and Industrial Considerations

Patent US3151112A highlights the use of high-pressure hydrogenation reactors for morpholine production, suggesting that reductive amination could be scaled industrially with existing infrastructure . Conversely, solvent-intensive protocols (e.g., DMF in Procedure C ) may face environmental and cost barriers.

Q & A

Q. What are the recommended synthetic routes for 4-(8-Hydroxyoctyl)morpholine, and how can reaction conditions be optimized?

The synthesis of this compound can be achieved through nucleophilic substitution or coupling reactions. A common approach involves reacting morpholine with 8-hydroxyoctyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaOH or K₂CO₃). Solvent choice (e.g., THF or DMF) and temperature (60–100°C) significantly impact yield. Catalytic methods, such as phase-transfer catalysts, may enhance efficiency . Purity optimization requires post-synthesis purification via column chromatography or recrystallization, monitored by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the morpholine ring and hydroxyoctyl chain integration. Splitting patterns in ¹H NMR can verify stereochemistry .
  • IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C morpholine) and ~3300 cm⁻¹ (O-H stretch) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₂H₂₅NO₂) and fragmentation patterns .
  • HPLC : Reversed-phase HPLC with UV detection ensures purity (>95%) .

Q. What are the primary research applications of this compound in academia?

This compound is explored in:

  • Drug Delivery : Its amphiphilic structure enables micelle formation for hydrophobic drug encapsulation .
  • Material Science : As a surfactant or polymer modifier due to its hydrophilic-lipophilic balance .
  • Biological Studies : Structural analogs show antimicrobial activity against Gram-positive bacteria (e.g., Bacillus cereus), suggesting potential bioactivity .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its reactivity in esterification or etherification reactions?

The terminal hydroxyl group can act as a nucleophile or be functionalized via:

  • Esterification : Reacting with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.
  • Etherification : Alkylation with alkyl halides under Mitsunobu conditions (e.g., DIAD, PPh₃) . Steric hindrance from the octyl chain may slow kinetics, requiring optimized molar ratios and prolonged reaction times .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., cytochrome P450) or receptors.
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., morpholine nitrogen for hydrogen bonding) .
  • MD Simulations : Assess stability of ligand-target complexes in aqueous environments . Validate predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers resolve contradictions in spectroscopic data under varying experimental conditions (e.g., pressure, solvent)?

  • Pressure-Dependent Raman/IR Studies : Phase transitions (e.g., crystalline to amorphous) under high pressure (1–3 GPa) alter vibrational modes, causing peak splitting/merging. Calibrate instruments with internal standards (e.g., silicon) .
  • Solvent Effects : Polar solvents (e.g., DMSO) may shift NMR peaks via hydrogen bonding. Use deuterated solvents and reference compounds (e.g., TMS) for consistency .
  • Statistical Analysis : Apply PCA (principal component analysis) to identify outlier data points in large datasets .

Methodological Guidance

Q. What experimental designs are recommended for studying the biological activity of this compound?

  • In Vitro Assays :
  • Antimicrobial Screening : Broth microdilution (MIC determination) against ESKAPE pathogens .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ .
    • In Vivo Models : Zebrafish or murine models for toxicity profiling (LD₅₀) .
    • Control Groups : Include structurally similar compounds (e.g., 4-Dodecylmorpholine) for comparative analysis .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., chain length, halogenation) using analogs like 4-(4-Bromo-3-fluorobenzyl)morpholine .
  • Reproducibility Checks : Validate results in independent labs with blinded sample testing .

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